2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine
Description
Properties
IUPAC Name |
2-piperidin-4-yl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-9-11(13-5-1)15-10(14-9)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKGFMGCWPESKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(N2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624529 | |
| Record name | 2-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578709-10-1 | |
| Record name | 2-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques. These methods often employ catalysts to enhance reaction rates and yields. The use of continuous flow reactors can also be advantageous for scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
PARP-1 Inhibition : One of the most notable applications of 2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine is its role as a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This enzyme is crucial in DNA repair mechanisms, and its inhibition can enhance the efficacy of DNA-damaging agents in cancer therapy. Studies have shown that this compound can effectively bind to the active sites of PARP-1, blocking substrate access and preventing cancer cells from repairing DNA damage .
Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit antibacterial and antifungal activities. For example, compounds structurally similar to this compound have demonstrated effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections caused by resistant pathogens .
Biological Assays
The compound is utilized in various biological assays to assess its pharmacological properties. Interaction studies have revealed that this compound can effectively bind to enzymes involved in critical biological processes. Molecular docking studies indicate that its binding interactions are primarily driven by hydrogen bonding and π–π stacking interactions with amino acid residues in target proteins .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Positional Effects: Substituents at the 2- and 6-positions significantly influence biological activity. For instance, 6-(4-nitrophenoxy) derivatives exhibit antitubercular effects by targeting DprE1 , while 2-piperidinyl groups enhance kinase binding .
- Functional Group Impact : The substitution of NH with thione (S) or ketone (O) alters electronic properties and solubility. Thione derivatives may exhibit stronger electrophilic character, favoring covalent binding .
- Piperidine vs. Piperazine : Piperazine-containing derivatives (e.g., 7-(piperazin-1-yl) compounds) show enhanced solubility due to the additional nitrogen, whereas piperidine moieties contribute to lipophilicity and blood-brain barrier penetration .
Key Observations :
Key Observations :
- The piperidin-4-yl group in 2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine likely enhances kinase inhibition through hydrophobic and hydrogen-bonding interactions in ATP-binding pockets .
- Nitro groups at the 6-position (e.g., in antitubercular derivatives) enable covalent or electrostatic interactions with target enzymes .
Biological Activity
2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H14N4
- CAS Number : 578709-10-1
- Synonyms : 2-Piperidin-4-yl-1H-imidazo[4,5-b]pyridine
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
-
Kinase Inhibition : This compound has been shown to inhibit several kinases, including:
- Aurora Kinases : It exhibits potent dual inhibition against Aurora-A and FLT3 kinases, with an IC50 value of 0.162 μM for FLT3 and a GI50 of 0.299 μM for MV4-11 human acute myeloid leukemia (AML) cells .
- c-Met Kinase : Demonstrated promising activity against human lung cancer cells through selective inhibition .
- Antiproliferative Activity : The compound has shown significant antiproliferative effects across various cancer cell lines:
- Antimicrobial Activity : Recent studies have revealed its potential as an antimicrobial agent:
Table 1: Summary of Biological Activities
Detailed Findings
- Aurora Kinase Selectivity : The selectivity profile for Aurora kinases suggests potential applications in cancer therapy, particularly in hematological malignancies .
- Antiproliferative Mechanism : The mechanism underlying the antiproliferative activity involves cell cycle arrest and induction of apoptosis in targeted cancer cells, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : The compound's interaction with bacterial enzymes indicates a novel mechanism that could lead to the development of new antimicrobial agents, particularly against resistant strains .
Q & A
Q. What are the common synthetic routes for 2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine?
- Methodological Answer : The compound is typically synthesized via multistep reactions involving condensation of pyridine or imidazole precursors with piperidine derivatives. For example:
- Reductive Amination : A chemoselective reductive amination approach using 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one as a starting material has been optimized for high yield (up to 64.6%) .
- Pd-Catalyzed Amination : Palladium-catalyzed coupling with ammonia surrogates avoids selectivity issues in introducing the piperidinyl group .
- Condensation with Diamines : Reactions with ethylenediamine or 1,3-propanediamine yield substituted derivatives, confirmed via NMR and MS analysis .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural validation combines experimental and computational techniques:
- XRD Analysis : Reveals orthorhombic crystal structure (space group Pna21) with planar conformation and NH···N hydrogen bonding .
- NMR/ESI-MS : ¹H/¹³C NMR and high-resolution mass spectrometry confirm molecular connectivity and purity (>95%) .
- DFT Calculations : B3LYP/6-31G(d,p) basis sets predict vibrational modes (IR/Raman) and electronic properties, aligning with experimental data .
Q. What are the solubility and storage protocols for this compound?
- Methodological Answer :
- Solubility : Best achieved in DMSO (10–50 mg/mL). Alternatives include ethanol, DMF, or saline-based formulations (e.g., DMSO:Tween 80:Saline = 10:5:85) for in vivo studies .
- Storage :
| Form | Temperature | Stability Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| Transport at room temperature is acceptable for short periods . |
Advanced Research Questions
Q. How can computational methods optimize synthetic yield and regioselectivity?
- Methodological Answer : Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts reaction pathways and intermediates. Key steps:
- Transition State Analysis : Identifies energy barriers for regioselective amination or cyclization .
- Solvent Effects : COSMO-RS models assess solvent interactions to minimize side reactions .
- Thermochemical Accuracy : Hybrid functionals reduce atomization energy errors to <2.4 kcal/mol, improving yield predictions .
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Metabolic Profiling : Cytochrome P450 (CYP1A2) activity assays detect genotoxic metabolites (e.g., N-glucuronides) that may vary between species (human vs. rat hepatocytes) .
- Dose-Response Curves : Use Hill slope analysis to distinguish true activity from assay artifacts (e.g., aggregation in high-throughput screens) .
- Molecular Docking : Compare binding affinities to targets like DprE1 (tuberculosis) or CGRP receptors to validate mechanism-specific effects .
Q. What role does exact exchange play in DFT studies of imidazo[4,5-b]pyridines?
- Methodological Answer : Exact exchange (e.g., in B3LYP) corrects electron correlation errors in gradient-corrected functionals:
- Local Spin-Density Terms : Improve accuracy for ionization potentials (average error <3 kcal/mol) and bond dissociation energies .
- Non-Covalent Interactions : Van der Waals corrections in dispersion-weighted functionals better model π-π stacking in crystal lattices .
- Benchmarking : Compare with MP2 or CCSD(T) for systems with strong hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
